molecular formula C14H18FN3 B11755626 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

Cat. No.: B11755626
M. Wt: 247.31 g/mol
InChI Key: XFCCWVNOGZJLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is a chemical compound with a unique structure that combines a pyrazole ring with a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with 2-phenylethylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-throughput screening methods can also help optimize the reaction conditions and identify the most effective catalysts and solvents for the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives of the original compound .

Scientific Research Applications

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine include other pyrazole derivatives and phenylethylamine derivatives. Examples include:

  • 1-ethyl-5-fluoro-1H-pyrazole
  • 2-phenylethylamine
  • 1-ethyl-3-methyl-1H-pyrazole
  • 4-fluoro-2-phenylethylamine

Uniqueness

What sets (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine apart from these similar compounds is its unique combination of a pyrazole ring with a phenylethylamine moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C14H18FN3/c1-2-18-14(15)13(11-17-18)10-16-9-8-12-6-4-3-5-7-12/h3-7,11,16H,2,8-10H2,1H3

InChI Key

XFCCWVNOGZJLCD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCCC2=CC=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.